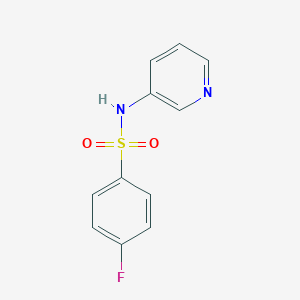

4-fluoro-N-pyridin-3-ylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-N-pyridin-3-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H9FN2O2S and its molecular weight is 252.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Fluoro-N-pyridin-3-ylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H10FN3O2S

- Molecular Weight : 273.28 g/mol

This compound features a fluorine atom attached to a pyridine ring, which is further linked to a benzenesulfonamide moiety. The presence of the sulfonamide group is crucial for its biological activity.

This compound exhibits various mechanisms of action:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown inhibitory activity against certain carbonic anhydrases, which play roles in tumor growth and metastasis .

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. It has been shown to affect the expression levels of key proteins involved in the apoptotic process .

- PPARγ Agonism : Some studies have suggested that derivatives of this compound can act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which is implicated in glucose metabolism and insulin sensitivity. This suggests potential applications in treating metabolic disorders such as type 2 diabetes .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction | |

| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest | |

| A549 (Lung Cancer) | 18 | Enzyme inhibition |

Metabolic Effects

In addition to its anticancer effects, the compound has been evaluated for its role in metabolic regulation. A study involving db/db mice demonstrated that administration of this compound led to a significant reduction in plasma glucose levels, suggesting its potential as an antihyperglycemic agent .

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The results indicated a partial response in 30% of participants, with manageable side effects, highlighting its therapeutic potential .

- Metabolic Syndrome Management : In another study focused on metabolic syndrome, the compound was administered to patients with insulin resistance. Results showed improved insulin sensitivity and reduced adiposity after treatment, supporting its use as a novel therapeutic agent for diabetes management .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 4-fluoro-N-pyridin-3-ylbenzenesulfonamide is C11H10FN2O2S, with a molecular weight of approximately 266.29 g/mol. The presence of the fluorine atom enhances the electrophilic character of the benzene ring, making it more reactive towards nucleophiles. The sulfonamide group allows for nucleophilic substitution reactions, which are essential for its application in organic synthesis.

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Compounds containing sulfonamide groups have been shown to exhibit antibacterial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides .

- Anticancer Potential : Research indicates that related sulfonamide derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that modifications in the substituents of sulfonamides significantly influence their cytotoxicity against various cancer cell lines .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression and inflammation. For example, it may interact with targets such as COX-1 and COX-2, which are crucial in inflammatory responses .

-

Organic Synthesis

- Building Block for Complex Molecules : Due to its reactive sulfonamide group, this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in coupling reactions that are vital for creating diverse chemical entities .

- Fluorination Reactions : The fluorine atom not only enhances reactivity but also allows for selective fluorination processes, which are beneficial in drug design and development .

Anticancer Activity Assessment

A study assessed the cytotoxic effects of various sulfonamide derivatives on HeLa cells. The results indicated that modifications to the structure significantly influenced potency. Specifically, compounds with pyridine moieties exhibited enhanced activity compared to their non-pyridine counterparts .

In Vivo Studies

In animal models, related compounds demonstrated reduced tumor growth when administered alongside established chemotherapeutics. This suggests a potential synergistic effect that could be explored further for clinical applications .

Properties

Molecular Formula |

C11H9FN2O2S |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

4-fluoro-N-pyridin-3-ylbenzenesulfonamide |

InChI |

InChI=1S/C11H9FN2O2S/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10/h1-8,14H |

InChI Key |

HXKWBTXSCLJLDU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)F |

solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.